molecular formula C15H13NO7S B5624742 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid

Cat. No.: B5624742
M. Wt: 351.3 g/mol
InChI Key: ZJTCBNMHPPTXTH-UHFFFAOYSA-N
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Description

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid: is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is known for its unique structure, which includes a sulfamoyl group and a carboxyphenyl group attached to a methoxybenzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid typically involves multiple steps, including the introduction of the sulfamoyl group and the carboxyphenyl group onto the benzoic acid core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group in 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can influence its chemical properties, such as solubility and reactivity. This makes it unique compared to similar compounds, as it may exhibit different behavior in chemical reactions and biological interactions.

Properties

IUPAC Name

5-[(2-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7S/c1-23-13-7-6-9(8-11(13)15(19)20)24(21,22)16-12-5-3-2-4-10(12)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTCBNMHPPTXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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